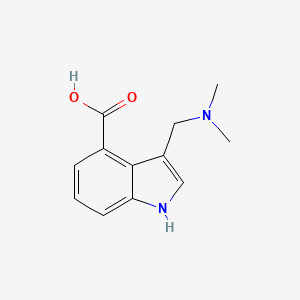

3-((dimethylamino)methyl)-1H-indole-4-carboxylic acid

Description

3-((Dimethylamino)methyl)-1H-indole-4-carboxylic acid is an indole derivative featuring a carboxylic acid group at position 4 and a dimethylaminomethyl (-CH₂N(CH₃)₂) substituent at position 3 of the indole ring. The dimethylaminomethyl group enhances solubility in aqueous and organic media, while the carboxylic acid moiety enables hydrogen bonding and salt formation, critical for interactions in biological systems.

Properties

IUPAC Name |

3-[(dimethylamino)methyl]-1H-indole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-14(2)7-8-6-13-10-5-3-4-9(11(8)10)12(15)16/h3-6,13H,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVWFUWRAYFFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=CC=CC(=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((dimethylamino)methyl)-1H-indole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of indole-4-carboxylic acid with formaldehyde and dimethylamine under acidic conditions. The reaction typically proceeds via a Mannich reaction, where the dimethylamino group is introduced at the 3-position of the indole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol.

Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Properties

The indole ring system is known for its diverse pharmacological properties, which include:

- Antidepressant Activity : Compounds with similar structures have been investigated for their potential as antidepressants, leveraging the serotonergic pathways influenced by indoles.

- Anti-inflammatory Effects : Indole derivatives often exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis.

- Anticancer Potential : Certain indole derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that 3-((dimethylamino)methyl)-1H-indole-4-carboxylic acid may also have similar effects.

Interaction Studies

Understanding how this compound interacts with various biological targets is crucial. Preliminary studies indicate that it may interact with serotonin receptors and other neurotransmitter systems, providing insights into its potential use in treating mood disorders and other neurological conditions.

Comparative Analysis with Related Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes notable compounds along with their structural features and unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Hydroxyindoleacetic Acid | Hydroxy group at position 5 | Metabolite of serotonin; involved in neurotransmission |

| Indomethacin | Acetic acid and methyl groups | Non-steroidal anti-inflammatory drug |

| Tryptophan | Amino acid structure | Precursor to serotonin; important in nutrition |

This comparative analysis highlights the specific substituents of this compound that may influence its biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of indole derivatives, including this compound:

- Antidepressant Efficacy : A study published in Journal of Medicinal Chemistry reported that similar compounds exhibited significant antidepressant-like effects in animal models, suggesting potential applications in mood disorder treatments.

- Anti-cancer Research : Research highlighted in Cancer Research demonstrated that indole derivatives could inhibit specific cancer cell lines, indicating that this compound might possess anticancer properties worth exploring.

Mechanism of Action

The mechanism of action of 3-((dimethylamino)methyl)-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets in the body. The dimethylamino group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural variations, molecular formulas, and key properties of related indole derivatives:

Key Observations:

- Positional Effects: The location of the carboxylic acid group (e.g., position 2, 3, 4, or 6) significantly impacts electronic distribution and hydrogen-bonding capacity.

- Substituent Diversity: The dimethylaminomethyl group in the target compound offers basicity and solubility advantages over methyl or carboxymethyl groups.

Physicochemical Properties

- Solubility: The dimethylaminomethyl group in the target compound likely improves solubility in polar solvents compared to methyl-substituted analogues (e.g., 3-methyl-1H-indole-4-carboxylic acid) .

- Melting Points : High melting points (>200°C) are observed in structurally rigid derivatives like methyl 1-methyl-β-carboline-3-carboxylate , suggesting that substituent bulkiness and hydrogen bonding influence thermal stability.

Biological Activity

3-((Dimethylamino)methyl)-1H-indole-4-carboxylic acid is an indole derivative that has garnered attention for its potential pharmacological activities. Indole compounds are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a dimethylamino group attached to the indole ring, which enhances its basicity and membrane permeability. This structural feature is crucial for its biological activity, allowing it to interact effectively with various molecular targets within cells.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The dimethylamino group facilitates the compound's ability to cross cell membranes, enabling it to reach intracellular targets. Once inside the cell, it can modulate the activity of proteins involved in critical biological processes.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb), where it demonstrated potent antitubercular activity through mechanisms involving tryptophan metabolism inhibition .

Anticancer Properties

The compound has shown promise in cancer research as well. In vitro studies have revealed that it inhibits the growth of various cancer cell lines, including breast and pancreatic cancer cells. For instance, it was found to significantly disturb colony formation in MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer) cell lines at low concentrations .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related indole derivatives is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Indole-3-carboxylic acid | Lacks dimethylamino group | Lower reactivity and biological activity |

| 3-(Methylamino)methyl-1H-indole-4-carboxylic acid | Contains methylamino group | Different reactivity; potential anticancer effects |

| 3-(Aminomethyl)-1H-indole-4-carboxylic acid | Contains primary amino group | Altered chemical behavior; varied biological interactions |

Case Studies

Several case studies have evaluated the biological effects of this compound:

- Antitubercular Activity : A study conducted on Mtb demonstrated that the compound acts as a prodrug, releasing active metabolites that inhibit tryptophan biosynthesis .

- Cancer Cell Inhibition : In vitro assays showed that this compound significantly reduced cell viability in MDA-MB-231 and Panc-1 cells, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-((dimethylamino)methyl)-1H-indole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example, similar indole-carboxylic acid derivatives are prepared by reacting aldehyde-containing precursors with amines or thiazolidinones in acetic acid with sodium acetate as a catalyst. Key parameters include stoichiometric ratios (1.0–1.1 equiv of reactants), reflux duration (3–5 hours), and recrystallization from DMF/acetic acid mixtures to purify the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry, as demonstrated for structurally related indole-carboxylic acids (mean C–C bond accuracy: 0.002 Å, R factor: 0.046) . Complementary techniques include NMR for functional group analysis, IR spectroscopy for identifying carboxyl and amine groups, and mass spectrometry for molecular weight validation.

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including gloves, masks, and lab coats, to avoid skin contact or inhalation. Work in a fume hood to minimize exposure to acetic acid vapors during synthesis. Waste should be segregated and disposed of via certified chemical waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for derivatives of this compound?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. For example, modifying the dimethylaminomethyl group or indole substituents (e.g., adding thiazolidinone moieties) can clarify conflicting bioactivity results. Use dose-response assays, molecular docking, and comparative pharmacokinetic profiling to isolate variables affecting efficacy .

Q. What role does the dimethylaminomethyl group play in the physicochemical properties and receptor binding of this compound?

- Methodological Answer : The dimethylaminomethyl group enhances solubility in polar solvents due to its basicity and hydrogen-bonding potential. Computational studies (e.g., DFT calculations) can model its electronic effects on indole ring aromaticity, while surface plasmon resonance (SPR) assays quantify binding affinity to target receptors like serotonin transporters or kinase enzymes .

Q. How can alternative synthetic routes improve scalability and purity for this compound?

- Methodological Answer : Transitioning from acetic acid reflux to microwave-assisted synthesis may reduce reaction times and improve yields. Alternatively, immobilized catalysts or flow chemistry systems can enhance reproducibility. Monitor purity via HPLC with UV detection (λ = 254 nm) and optimize column chromatography gradients for large-scale purification .

Q. What computational strategies predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Molecular dynamics (MD) simulations and accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) can model degradation pathways. Pair this with LC-MS to identify degradation products and refine storage recommendations (e.g., 2–8°C in inert atmospheres) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.